Cas no 832735-68-9 (3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one)
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Pyridinone, 3-chloro-5-iodo-1-methyl-
- 3-chloro-5-iodo-1-methylpyridin-2-one
- 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one
- CS-0051409
- BDIGAHZEYICTAX-UHFFFAOYSA-N
- P15202
- DTXSID30630733
- AMY34838
- 832735-68-9
- MFCD28502815
- SB40485
- SCHEMBL2114179
- AS-52459
- 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one
- SY244885
- AKOS027337225
- DB-193985
- 3-Chloro-5-iodo-1-methyl-2(1h)-pyridinone
-
- MDL: MFCD28502815
- Inchi: 1S/C6H5ClINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
- InChI Key: BDIGAHZEYICTAX-UHFFFAOYSA-N
- SMILES: IC1C=C(C(N(C)C=1)=O)Cl
Computed Properties
- Exact Mass: 268.91044g/mol
- Monoisotopic Mass: 268.91044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 20.3Ų
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326223-100mg |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 95%+ | 100mg |
$135 | 2021-08-18 | |
| Chemenu | CM326223-250mg |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 95%+ | 250mg |
$271 | 2021-08-18 | |
| Chemenu | CM326223-1g |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 95%+ | 1g |
$679 | 2021-08-18 | |
| Chemenu | CM326223-5g |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 95%+ | 5g |
$1940 | 2021-08-18 | |
| Chemenu | CM326223-10g |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 95%+ | 10g |
$3233 | 2021-08-18 | |
| eNovation Chemicals LLC | D587811-100mg |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 97% | 100mg |
$220 | 2024-07-21 | |
| eNovation Chemicals LLC | D587811-250MG |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 97% | 250mg |
$335 | 2024-07-21 | |
| eNovation Chemicals LLC | D587811-500MG |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 97% | 500mg |
$560 | 2024-07-21 | |
| eNovation Chemicals LLC | D587811-1G |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 97% | 1g |
$840 | 2024-07-21 | |
| eNovation Chemicals LLC | D587811-5G |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one |
832735-68-9 | 97% | 5g |
$2530 | 2024-07-21 |
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one Suppliers
3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one
3-Chloro-5-Iodo-1-Methyl-1,2-Dihydropyridin-2-One: A Comprehensive Overview
The compound 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one (CAS No. 832735-68-9) is a structurally unique organic molecule belonging to the dihydropyridine class. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis. The molecule's structure is characterized by a dihydropyridine ring system with substituents at positions 3, 5, and 1, which contribute to its distinctive chemical properties and reactivity.
The dihydropyridine ring system is a well-known scaffold in medicinal chemistry, often used as a template for designing calcium channel blockers and other bioactive molecules. In the case of 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one, the presence of chlorine at position 3 and iodine at position 5 introduces significant electronic and steric effects. These substituents not only influence the molecule's stability but also play a crucial role in its interaction with biological targets. Recent studies have highlighted the importance of halogen substituents in modulating the pharmacokinetic properties of such compounds.
The 1-methyl group attached to the dihydropyridine ring further enhances the molecule's versatility. This substituent contributes to the compound's lipophilicity, which is a critical factor in determining its bioavailability and tissue distribution. Researchers have explored the impact of this methyl group on the compound's solubility and permeability, with findings suggesting that it significantly improves its ability to cross biological membranes.
From a synthetic perspective, 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one can be synthesized through various routes, including nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. The use of transition metal catalysts has been particularly promising in achieving high yields and purity levels.
In terms of biological activity, this compound has shown potential as a calcium channel modulator, which is a key target for treating cardiovascular diseases such as hypertension and angina pectoris. Preclinical studies have demonstrated that 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one exhibits selective binding to voltage-dependent calcium channels, leading to vasodilation and reduced cardiac workload. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
Beyond its pharmacological applications, 3-chloro-5-iodo-1-methyl-1,2-dihydropyridin-2-one has also been investigated for its role in chemical sensing and materials science. Its ability to act as a photosensitive material has been explored in the context of developing advanced optical sensors and imaging agents. Recent breakthroughs in nanotechnology have further expanded its utility in creating stimuli-responsive materials with applications in drug delivery systems.
The CAS No. 832735-68_9 designation underscores the importance of standardizing chemical nomenclature for global scientific communication. This compound serves as an excellent example of how precise structural elucidation and systematic naming contribute to reproducibility and collaboration across disciplines.
In conclusion, 3-chloro_5_iodo_1_methyl_1_2_dihydropyridin_2_one (CAS No. 832735_68_9) is a multifaceted compound with diverse applications spanning medicinal chemistry, materials science, and chemical sensing. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for addressing complex scientific challenges.
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